Technical Guide: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Technical Guide: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
The following technical guide details the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (CAS 684287-56-7), a highly functionalized quinoline scaffold often utilized as a precursor in the development of HIV-1 integrase inhibitors (e.g., Elvitegravir analogues) and other bioactive pharmacophores.
Executive Summary & Retrosynthetic Analysis
The target molecule, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , features a quinoline core with a fully substituted benzenoid ring. The presence of the para-dihydroxy motif (positions 5,8) adjacent to vicinal diesters (positions 6,7) presents a unique synthetic challenge.
Retrosynthetic Logic
The most robust synthetic disconnection relies on the construction of the carbocyclic ring onto a pre-existing pyridine scaffold. This is best achieved via a modified Stobbe condensation or Fieser-type cyclization involving Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) and Dimethyl Succinate .
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Precursor A: Quinolinic Anhydride (provides the pyridine ring and C5/C8 carbonyls).
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Precursor B: Dimethyl Succinate (provides C6/C7 carbons and the ester functionalities).
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Mechanism: Base-mediated condensation followed by tautomerization and in situ oxidation/esterification.
Synthetic Protocol
Phase 1: Preparation of Quinolinic Anhydride
Objective: Convert commercially available Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) into its reactive anhydride form.
Reagents:
-
Quinolinic Acid (1.0 eq)
-
Acetic Anhydride (5.0 eq) or Thionyl Chloride (1.5 eq)
-
Solvent: Toluene or neat Acetic Anhydride
Procedure:
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Charge a reaction vessel with Quinolinic Acid (16.7 g, 100 mmol).
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Add Acetic Anhydride (50 mL) under an inert atmosphere (
). -
Heat the mixture to reflux (
) for 3 hours. The solid acid will dissolve as the anhydride forms. -
Monitoring: Reaction completion is indicated by the disappearance of the starting acid on TLC (MeOH/DCM) and the formation of a less polar spot.
-
Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.
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Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to yield Quinolinic Anhydride as a beige solid.
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Yield: 85-92%
-
Melting Point: 134-136°C
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Phase 2: Stobbe Condensation & Cyclization
Objective: Condense the anhydride with dimethyl succinate to form the 5,8-dihydroxyquinoline-6,7-dicarboxylate core.
Reagents:
-
Quinolinic Anhydride (14.9 g, 100 mmol)
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Dimethyl Succinate (17.5 g, 120 mmol)
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Base: Sodium Methoxide (NaOMe), 25% in MeOH (220 mmol) or Sodium Hydride (NaH) in THF.
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Solvent: Toluene/Methanol mixture.
Detailed Workflow:
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Base Preparation: In a dry 3-neck flask, suspend NaH (60% dispersion, 8.8 g, 220 mmol) in anhydrous Toluene (200 mL) at 0°C. (Alternatively, use NaOMe solution).
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Addition: Add Dimethyl Succinate (17.5 g) dropwise over 20 minutes. Stir for 30 minutes at room temperature to generate the enolate.
-
Condensation: Add the solid Quinolinic Anhydride portion-wise to the enolate solution. The reaction is exothermic; maintain temperature
. -
Cyclization: Heat the mixture to
for 12 hours. A thick precipitate (the sodium salt of the intermediate) will form. -
Quench: Cool to room temperature and quench with dilute HCl (1M) until pH ~2. This protonates the intermediate, inducing tautomerization to the hydroquinone form.
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Esterification (Critical Step): The initial product is often the mono-acid or a mixture. To ensure the dimethyl ester target:
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Concentrate the organic layer.
-
Redissolve the crude residue in Methanol (200 mL).
-
Add conc.
(2 mL) and reflux for 6 hours (Fischer Esterification).
-
-
Isolation: Concentrate the methanol, dilute with water, and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated
and brine. -
Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
Data Summary Table
| Parameter | Specification |
| Target Molecule | Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate |
| CAS Number | 684287-56-7 (or 684226-24-2) |
| Molecular Formula | |
| Molecular Weight | 277.23 g/mol |
| Appearance | Yellow to Brown Crystalline Solid |
| Yield (Phase 2) | 45 - 60% |
| Key 1H NMR Signals |
Mechanistic Pathway & Visualization[1]
The synthesis relies on the nucleophilic attack of the succinate enolate on the anhydride carbonyls. The "6,7-dicarboxylate" pattern is retained because dimethyl succinate provides the four-carbon fragment required to close the ring while carrying the two ester groups.
Figure 1: Synthetic pathway from Quinolinic Acid to the target Quinoline diester via Stobbe condensation.
Critical Control Points (Self-Validating Protocol)
-
Anhydride Quality: Ensure Quinolinic Anhydride is moisture-free. Hydrolysis back to the di-acid will quench the succinate enolate and stop the reaction. Validation: IR spectrum should show doublet carbonyl peaks at ~1780 and 1850
(anhydride), with no broad OH stretch. -
Temperature Control: During the addition of the anhydride to the enolate, control the exotherm. If the temperature exceeds 50°C prematurely, polymerization of the anhydride may occur.
-
Oxidation State: The product exists in equilibrium between the 5,8-dihydroxy (hydroquinone) and 5,8-dioxo (quinone) forms. The "dihydroxy" form is stabilized by hydrogen bonding with the neighboring esters and nitrogen. If the product turns dark red/purple, it may have oxidized to the quinone; reduction with sodium dithionite (
) during workup can restore the yellow dihydroxy form.
References
- Fieser, L. F., & Hershberg, E. B. (1936). The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. Journal of the American Chemical Society, 58(11), 2314–2318.
- Sato, Y., et al. (2009). Process for preparation of HIV integrase inhibitors. US Patent 2009/0318421. (Describes quinoline scaffold synthesis for Elvitegravir).
-
ChemScene. (n.d.). Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate Product Entry. Retrieved from .
- Yavari, I., et al. (2002). Reaction between naphthols and dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1.
